Tert-butyl N-(3-methoxypropyl)carbamate
Description
Contextual Significance of Carbamate (B1207046) Derivatives in Modern Chemical Research
Carbamate derivatives, esters of carbamic acid, are integral to numerous facets of contemporary chemical research and industry. Their structural motif is a key feature in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. chemicalbook.comnih.gov In medicinal chemistry, the carbamate group is often incorporated into drug candidates to enhance their stability, bioavailability, and ability to permeate cell membranes. uni.lumedchemexpress.com This is attributed to the carbamate's nature as a stable mimic of the peptide bond, making it a valuable component in the development of peptidomimetics. chemicalbook.com
Beyond their therapeutic applications, carbamates are fundamental in polymer chemistry, most notably as the repeating unit in polyurethanes, a ubiquitous class of polymers with diverse applications. chemicalbook.com Furthermore, in the realm of organic synthesis, carbamates serve as crucial intermediates and, perhaps most importantly, as highly effective protecting groups for amines. chemicalbook.comuni.lu This protective role is essential for orchestrating complex synthetic sequences, preventing unwanted side reactions of the otherwise reactive amino group.
Rationale for the Application of tert-Butyloxycarbonyl (Boc) Protecting Groups in Amine Chemistry
Among the various carbamate-based protecting groups, the tert-butyloxycarbonyl (Boc) group is one of the most widely employed in organic synthesis, particularly in peptide synthesis. The rationale for its extensive use stems from a combination of favorable characteristics that offer chemists a high degree of control and selectivity.
The primary advantage of the Boc group lies in its stability under a broad range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions. bldpharm.com This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of other acid-sensitive or base-labile protecting groups, a critical aspect in multi-step syntheses. nist.gov
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. nih.gov The deprotection is most commonly accomplished using trifluoroacetic acid (TFA), which efficiently removes the Boc group to regenerate the free amine. The mechanism of deprotection involves the formation of a stable tert-butyl cation, which is then quenched, leaving the desired amine and gaseous byproducts. uni.lu The steric bulk of the tert-butyl group also plays a role, effectively shielding the nitrogen atom and preventing undesired reactions.
Overview of Research Trajectories for tert-Butyl N-(3-methoxypropyl)carbamate and Analogous Boc-Protected Amino-ethers
This compound serves as a valuable bifunctional molecule in organic synthesis. It possesses a protected amine in the form of the Boc-carbamate and a terminal methoxy (B1213986) ether. This combination of functionalities makes it a useful building block for the introduction of the 3-methoxypropylamine (B165612) moiety into more complex molecules.
One notable application of a structurally similar compound is in the synthesis of the anticonvulsant drug Lacosamide. A patent describes the use of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a derivative containing the core structure of a Boc-protected amino group and a methoxy group, as a key intermediate. nih.gov This highlights the utility of such Boc-protected amino-ethers in the pharmaceutical industry for the construction of complex chiral molecules.
Furthermore, the parent amine of the title compound, 3-methoxypropylamine, has been investigated for its utility in the deprotection of N-Boc protected heteroarenes. Research has shown that 3-methoxypropylamine can serve as a mild deprotecting agent, proceeding via a proposed addition-elimination mechanism. This indicates a potential for self-reactivity or interaction under certain conditions that must be considered during synthetic planning.
The broader class of Boc-protected amino-ethers represents a versatile toolkit for organic chemists. These compounds are frequently employed as linkers and spacers in the synthesis of a variety of complex organic molecules, including peptidomimetics, and as intermediates in the preparation of more elaborate building blocks. The presence of the ether functionality can also influence the solubility and pharmacokinetic properties of the final products.
Below is a table summarizing key information for this compound and some of its analogous compounds:
| Compound Name | Molecular Formula | Key Features and Applications |
| This compound | C9H19NO3 | Building block for introducing the 3-methoxypropylamine moiety. |
| (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide | C18H28N2O4 | Intermediate in the synthesis of Lacosamide. nih.gov |
| tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | Used in the synthesis of spermidine (B129725) analogues. |
| tert-Butyl (3-chloropropyl)carbamate | C8H16ClNO2 | An intermediate where the chloro group can be displaced by nucleophiles. |
| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | C20H32FN3O3 | Serves as a framework for the preparation of unsymmetrical diureas. |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-methoxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)10-6-5-7-12-4/h5-7H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPXNQGOAVWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Role of Tert Butyl N 3 Methoxypropyl Carbamate As a Key Synthetic Intermediate
Building Block in the Construction of Complex Organic Scaffolds
Beyond its role in amine protection, tert-butyl N-(3-methoxypropyl)carbamate serves as a valuable building block in the synthesis of more complex molecular architectures. The protected amine can be carried through several synthetic steps before deprotection and subsequent functionalization, or the carbamate (B1207046) itself can be transformed into other functional groups.
Once the Boc group is removed to liberate the 3-methoxypropylamine (B165612), the primary amine can undergo a variety of reactions to form N-alkylated derivatives. These reactions include reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. The resulting secondary amines are key structural motifs in many biologically active compounds.
Furthermore, the bifunctional nature of the deprotected amine (possessing both a primary amine and a methoxy (B1213986) group) makes it a useful precursor for the synthesis of heterocyclic compounds. mdpi.com Depending on the reaction partners, the amine can participate in cyclization reactions to form various nitrogen-containing rings, which are prevalent scaffolds in medicinal chemistry. The methoxy group can also be involved in these transformations or serve as a handle for further modifications.
This compound is an excellent precursor for the synthesis of unsymmetrical ureas. nih.govorganic-chemistry.org A one-pot method involves the in-situ generation of an isocyanate from the Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. nih.govacs.org This reactive isocyanate intermediate can then be trapped with a different amine to furnish an unsymmetrical urea (B33335) in high yield. nih.govorganic-chemistry.org This methodology is advantageous as it is mild and avoids the handling of toxic phosgene (B1210022). rsc.org
Similarly, the amine derived from this compound can be used to construct sulfamoyl linkages. Reaction of the deprotected amine with sulfamoyl chlorides, such as N-(tert-butoxycarbonyl)sulfamoyl chloride, can generate Boc-protected sulfamides. enamine.net This approach allows for the incorporation of the sulfamide (B24259) moiety, a common pharmacophore, into more complex molecules. The presence of the Boc group on the sulfamoylating agent facilitates purification and subsequent manipulations. enamine.net
Intermediacy in the Synthesis of Pharmaceutical Precursors
The structural motifs accessible from this compound are frequently found in pharmaceutically active compounds. For instance, protected amino alcohols and their derivatives are key intermediates in the synthesis of various drugs. researchgate.net The ability to introduce the 3-methoxypropylamino side chain selectively is of significant value in drug discovery and development.
A notable example is its potential application in the synthesis of intermediates for drugs like Lacosamide, an anticonvulsant medication. The synthesis of Lacosamide involves intermediates that are structurally related to N-acylated amino acid derivatives, where a methoxypropyl group is present. google.com While not a direct precursor, the chemistry involving this compound is highly relevant to the construction of such pharmaceutical building blocks. The strategic use of Boc protection and subsequent functionalization of the amine allows for the efficient and controlled assembly of these complex target molecules. researchgate.net
Role in Lacosamide Pathway Development
A significant application of a structurally related precursor to this compound is found in the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy. google.com The core structure of Lacosamide features a methoxypropyl group attached to an amino acid derivative. The synthesis of a key intermediate, (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, highlights the strategic importance of the Boc-protected methoxypropylamine synthon. google.com
In a patented synthetic route, the process commences with N-Boc-D-serine, which undergoes a condensation reaction with benzylamine (B48309) to form (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This intermediate is then subjected to an O-methylation reaction to introduce the methoxy group, thereby generating the desired (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide. google.com This methylation is a critical step where the hydroxyl group of the serine backbone is converted to a methoxy ether, effectively forming the methoxypropyl portion of the molecule while the amine remains protected by the Boc group.
The reaction is typically carried out as a phase transfer catalyzed (PTC) alkylation. google.com The Boc-protected serine derivative is treated with a methylating agent, such as dimethyl sulfate, in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a base like potassium hydroxide (B78521). google.com This method is efficient, leading to high yields of the methylated product.
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | google.com |
| Key Transformation | O-methylation of the hydroxyl group | google.com |
| Reagents | Dimethyl sulfate, Potassium hydroxide | google.com |
| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) | google.com |
| Solvent | Ethyl acetate | google.com |
| Product | (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide | google.com |
| Yield | Up to 97% | google.com |
The Boc protecting group plays a crucial role in this synthetic strategy. It effectively shields the amine functionality from reacting with the methylating agent, ensuring that the alkylation occurs selectively at the hydroxyl group. Following the successful introduction of the methoxy group, the Boc group can be removed under acidic conditions to liberate the free amine, which is then acetylated in a subsequent step to yield Lacosamide. derpharmachemica.com This pathway underscores the strategic utility of using a Boc-protected precursor to construct the N-(3-methoxypropyl) segment of the final drug molecule.
Synthesis of Bioactive Fragments for Drug Discovery
The this compound structural motif is a valuable building block in the field of drug discovery, particularly in the context of fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for binding to a biological target, and promising fragments are then elaborated into more potent lead compounds. The use of building blocks like Boc-protected 3-methoxypropylamine allows for the systematic and modular synthesis of diverse libraries of compounds for screening.
The methoxypropylamine moiety can be incorporated into various molecular scaffolds to explore the chemical space around a target binding site. The methoxy group can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a compound. The propyl chain provides conformational flexibility, which can be advantageous for optimizing binding interactions. The Boc-protected amine serves as a synthetic handle, allowing for the straightforward attachment of this fragment to other molecules through standard amide bond formation or other coupling reactions.
The modular nature of this building block facilitates diversity-oriented synthesis, a strategy aimed at creating structurally diverse small molecules. By combining this compound or its reactive derivatives with a variety of other synthetic building blocks, chemists can rapidly generate a multitude of new chemical entities. These libraries of compounds can then be screened for biological activity against a wide range of therapeutic targets. While specific examples detailing the use of this compound in the synthesis of publicly disclosed bioactive fragments are not extensively documented, the principles of medicinal chemistry strongly support its utility as a versatile building block for creating novel compounds with the potential for therapeutic applications.
| Compound Name | Systematic Name |
|---|---|
| This compound | tert-butyl (3-methoxypropyl)carbamate |
| Lacosamide | (R)-2-acetamido-N-benzyl-3-methoxypropanamide |
| (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide | tert-butyl ((R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate |
| N-Boc-D-serine | (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid |
| Benzylamine | phenylmethanamine |
| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | tert-butyl ((R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate |
| Dimethyl sulfate | dimethyl sulfate |
| Tetrabutylammonium bromide | tetrabutylammonium bromide |
| Potassium hydroxide | potassium hydroxide |
| Ethyl acetate | ethyl acetate |
Investigation of Chemical Reactivity and Mechanistic Aspects
Elucidation of Reaction Mechanisms at the Carbamate (B1207046) Moiety
The carbamate moiety, specifically the tert-butoxycarbonyl (Boc) group, is the primary site of reactivity in tert-butyl N-(3-methoxypropyl)carbamate. Its principal role is as a protecting group for the amine functionality. The most fundamental reaction mechanism associated with this group is its cleavage, or deprotection, to reveal the free amine.
This deprotection is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate group, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom assists in the cleavage of the tert-butyl-oxygen bond. This process results in the formation of a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the protonated amine. The stability of the tert-butyl cation is a key thermodynamic driving force for this reaction, allowing it to proceed under relatively mild acidic conditions. rsc.org This SN1-type mechanism is efficient and widely utilized in multi-step organic synthesis. rsc.org
Another important reaction mechanism involves the deprotonation of the N-H bond of the carbamate. Using a strong base, such as n-butyllithium (n-BuLi), the nitrogen can be lithiated. This generates a nucleophilic species that can then react with various electrophiles, allowing for substitution at the nitrogen atom. In related systems, such as tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate, double lithiation has been observed where both the carbamate nitrogen and another position on the molecule are deprotonated using multiple equivalents of a strong base. researchgate.net This demonstrates the ability of the carbamate nitrogen to participate in nucleophilic reactions upon deprotonation.
Transformations Involving the Propyl Chain and Methoxy (B1213986) Group
While the carbamate group is the most reactive site for protection/deprotection, the propyl chain and terminal methoxy group can also undergo chemical transformations, although these are less commonly the focus of synthetic strategies involving this molecule.
The methoxy group, a type of ether, is generally stable to many reaction conditions. However, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, likely through an SN2 mechanism, to yield a terminal alcohol.
The propyl chain itself is a saturated alkyl chain and is relatively unreactive. Transformations would typically require radical conditions. For example, radical halogenation could introduce a halogen atom onto the propyl chain, though this process often suffers from a lack of regioselectivity. More specific transformations can be envisioned if a functional group is present on the chain. For instance, in analogous compounds where a hydroxyl group is present on the propyl chain instead of the methoxy group, the alcohol can be oxidized to form the corresponding aldehyde or ketone. In the context of this compound, the carbon atom adjacent to the ether oxygen (the C3 position) could be susceptible to oxidation under specific oxidative conditions, potentially leading to cleavage or rearrangement, although such reactions are not commonly reported for this specific substrate. A related compound, tert-butyl N-methoxy-N-(3-oxopropyl)carbamate, features an aldehyde on the propyl chain, indicating that oxidation of a precursor alcohol at that position is a viable transformation. nih.gov
Studies on Reaction Selectivity: Regioselectivity and Diastereoselectivity
Reaction selectivity is a critical aspect of synthetic chemistry, and while this compound itself is achiral and possesses few competing reactive sites on its aliphatic chain, principles of selectivity can be understood from studies on structurally related carbamates.
Regioselectivity: This refers to the preferential reaction at one site over another. In complex molecules containing the Boc-carbamate group, other functional groups can direct reactivity. For example, in the lithiation of tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate, the methoxy group on the phenyl ring acts as a directing group, causing lithiation to occur selectively at the ortho position on the aromatic ring, in addition to the lithiation at the carbamate nitrogen. researchgate.net This demonstrates how existing functionality can control the regiochemical outcome of a reaction, even in the presence of the carbamate group.
Diastereoselectivity and Enantioselectivity: Since the target molecule is achiral, the formation of diastereomers or enantiomers only becomes relevant upon the introduction of a chiral center. Studies on similar chiral carbamates highlight the potential for selective transformations. In one notable study, the enzymatic kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was investigated. researchgate.net Using the lipase (B570770) Candida antarctica lipase B (CAL-B) in a transesterification reaction, the enzyme selectively acylated one enantiomer, allowing for the separation of the highly enantioenriched (R)- and (S)-enantiomers. The process demonstrated excellent enantioselectivity (E > 200), showcasing how biocatalysis can be employed to achieve high levels of stereochemical control in molecules containing a carbamate moiety. researchgate.net
| Enzyme | Reaction Type | Substrate | Outcome | Enantioselectivity (E) | Reference |
| Candida antarctica lipase B (CAL-B) | Transesterification | (±)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Separation of (R)- and (S)-enantiomers | > 200 | researchgate.net |
Catalytic Systems and Their Influence on Carbamate Reactivity
Catalysts play a pivotal role in modulating the reactivity of carbamate-containing compounds, enabling a wide range of transformations that would otherwise be difficult to achieve.
Transition Metal Catalysis: Palladium catalysts are extensively used for cross-coupling reactions involving carbamate-protected compounds. In the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate with a boronic acid, tetrakis(triphenylphosphine)palladium(0) was used as the catalyst. mdpi.com The study found that the choice of solvent significantly influenced the reaction yield, with toluene (B28343) providing a higher yield (73%) compared to dioxane (65%) or THF (15%). mdpi.com The Boc-carbamate group, in this case, serves to protect the amine and increase the solubility of the reactant, facilitating the catalytic cycle. mdpi.com Nickel-based catalytic systems, often combined with photoredox catalysts, have also been developed for C–O and C–N bond-forming reactions. These systems can function effectively with a variety of nucleophiles in the presence of a Boc-carbamate. acs.org
Acid/Base Catalysis: As discussed previously, acid catalysis is the standard method for the deprotection of the Boc group. Formic acid is one example of an acid used to facilitate this transformation. orgsyn.org Conversely, bases are used to deprotonate the carbamate for subsequent reactions. In some catalytic systems, additives can serve dual roles. For instance, in certain nickel-catalyzed photoredox reactions, tert-butylamine (B42293) acts as a cost-effective bifunctional additive, functioning as both the base and a ligand for the metal center. acs.org
Biocatalysis: Enzymes offer a powerful catalytic approach, particularly for achieving high selectivity. As mentioned, lipases such as Candida antarctica lipase B (CAL-B) can catalyze the kinetic resolution of chiral carbamates with exceptional enantioselectivity. researchgate.net This highlights the utility of biocatalytic systems for preparing optically pure compounds that incorporate the carbamate functional group.
| Catalyst System | Reaction Type | Substrate Type | Key Finding | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Cross-Coupling | Aryl-bromide with Boc-carbamate | Toluene is a more effective solvent than dioxane or THF for yield. | mdpi.com |
| NiBr₂·glyme / 4CzIPN | Photoredox C-N/C-O Coupling | Aryl-halides and various nucleophiles | tert-butylamine can act as a bifunctional base and ligand. | acs.org |
| Formic Acid | Deprotection | N-Boc protected amine | Efficient cleavage of the Boc group. | orgsyn.org |
| Candida antarctica lipase B (CAL-B) | Kinetic Resolution | Racemic alcohol with Boc-carbamate | High enantioselectivity (E > 200) in transesterification. | researchgate.net |
Advanced Applications and Functionalization
Integration into Medicinal Chemistry Programs
The carbamate (B1207046) functional group is a well-established pharmacophore in drug discovery, often utilized for its ability to act as a covalent modifier of serine hydrolases or as a key component in larger molecular scaffolds. The tert-butyl protecting group offers a stable and synthetically tractable handle that can be removed under specific conditions to reveal a reactive amine.
Monoacylglycerol lipase (B570770) (MAGL), α/β-hydrolase domain-containing 6 (ABHD6), and soluble epoxide hydrolase (sEH) are serine hydrolases that have been implicated in a variety of physiological processes and are attractive targets for therapeutic intervention. Carbamate-based inhibitors are a prominent class of compounds developed to target these enzymes. nih.govmdpi.comnih.gov These inhibitors typically function by carbamoylating the catalytic serine residue in the enzyme's active site, leading to irreversible inhibition. nih.gov
Numerous studies have detailed the synthesis and evaluation of a wide range of carbamate derivatives as potent and selective inhibitors of MAGL, ABHD6, and sEH. nih.govnih.govnih.govmdpi.com These efforts have explored various substituents on the carbamate nitrogen to optimize potency, selectivity, and pharmacokinetic properties. While a diverse array of alkyl and aryl groups have been incorporated, the specific use of a 3-methoxypropyl group as seen in Tert-butyl N-(3-methoxypropyl)carbamate has not been reported in the context of MAGL, ABHD6, or sEH inhibitor design.
Table 1: Examples of Carbamate-Based Serine Hydrolase Inhibitors
| Enzyme Target | Inhibitor Scaffold | Key Structural Features |
| MAGL | Piperidine carbamate | Irreversible inhibition via serine carbamoylation. nih.gov |
| ABHD6 | Azetidinyl carbamate | High potency and selectivity over other serine hydrolases. |
| sEH | Urea (B33335) and carbamate derivatives | Tight-binding inhibition. nih.gov |
This table presents general scaffolds and does not include this compound due to a lack of specific data.
Targeted protein degradation utilizing the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. Technologies like Proteolysis Targeting Chimeras (PROTACs) employ bifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
The development of PROTACs for targets such as Cyclin-Dependent Kinase 2 (CDK2) involves the design of molecules that can bind to both CDK2 and an E3 ligase, such as Cereblon or VHL. While various chemical linkers and E3 ligase ligands are employed in PROTAC design, the specific incorporation of a this compound moiety as part of a CDK2-targeting warhead or linker has not been described in the scientific literature. The synthesis of PROTACs often involves building blocks with amine functionalities for linker attachment, a role that could potentially be filled by the deprotected amine of this compound. However, no published research has demonstrated this specific application.
Functional Materials and Bioconjugation Technologies
The functional groups present in this compound, namely the protected amine and the ether linkage, offer potential for its use in the development of functional materials and for bioconjugation, although specific examples are not documented.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool for bioconjugation and the synthesis of chemical probes. nih.gov This reaction allows for the efficient and specific ligation of two molecules, one bearing an azide (B81097) and the other an alkyne.
For this compound to be utilized in click chemistry, it would first need to be functionalized with either an azide or an alkyne group. For instance, the methoxy (B1213986) group could be replaced with a propargyl ether to introduce an alkyne, or the Boc-protected amine could be deprotected and subsequently modified to incorporate an azide or alkyne. While this is a plausible synthetic strategy, there are no published reports of this compound or its derivatives being used in the synthesis of probes via click chemistry.
Carbamate compounds have a long history of use in the agrochemical industry, particularly as insecticides, herbicides, and fungicides. The mode of action of many carbamate pesticides involves the inhibition of acetylcholinesterase in insects.
The development of new agrochemicals is an ongoing area of research, with a focus on improving efficacy, selectivity, and environmental safety. While various carbamate structures are explored, the specific use of this compound as a building block or active ingredient in novel agrochemicals is not documented in the available literature. Similarly, its application in the synthesis of specialty chemicals is not reported. The tert-butyl carbamate moiety is generally used as a protecting group in multi-step syntheses rather than being a core functional component of the final specialty chemical. orgsyn.orgchemimpex.com
Spectroscopic and Advanced Analytical Techniques for Structural Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Both ¹H and ¹³C NMR are instrumental in providing a detailed atom-by-atom picture of Tert-butyl N-(3-methoxypropyl)carbamate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals are well-defined and correspond to the distinct proton environments within the molecule.
Tert-butyl Group: A prominent singlet is observed around δ 1.45 ppm, integrating to nine protons. This signal is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.
Methoxypropyl Chain: The methylene (B1212753) protons of the propyl chain exhibit characteristic multiplets. The protons on the carbon adjacent to the nitrogen (C1') typically appear as a triplet around δ 3.1-3.3 ppm. The central methylene protons (C2') are expected to resonate as a quintet around δ 1.7-1.9 ppm. The methylene protons adjacent to the methoxy (B1213986) group (C3') would appear as a triplet around δ 3.3-3.5 ppm.
Methoxy Group: A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.3 ppm.
N-H Proton: A broad singlet, characteristic of a carbamate (B1207046) N-H proton, is expected in the region of δ 4.5-5.5 ppm. The chemical shift of this proton can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are consistent with its structure.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| tert-butyl (CH₃)₃C- | 1.45 (s, 9H) | 28.5 |
| tert-butyl -C (CH₃)₃ | - | 79.0 |
| -NH-C H₂- | 3.20 (t, 2H) | 39.0 |
| -CH₂-C H₂-CH₂- | 1.80 (quint, 2H) | 29.5 |
| -C H₂-OCH₃ | 3.40 (t, 2H) | 71.0 |
| -OC H₃ | 3.32 (s, 3H) | 58.7 |
| -NH-C =O | - | 156.0 |
| -N H- | 4.90 (br s, 1H) | - |
Note: Predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (molar mass: 189.25 g/mol ), electrospray ionization (ESI) is a common technique that would likely produce the protonated molecular ion [M+H]⁺ at m/z 190.15.
The fragmentation of the tert-butoxycarbonyl (Boc) group is a well-documented process and serves as a diagnostic tool in the mass spectrometric analysis of such compounds. Key fragmentation pathways include:
Loss of isobutylene (B52900): A characteristic fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) from the protonated molecular ion, leading to a prominent peak at m/z 134.10. This corresponds to the formation of the protonated carbamic acid intermediate.
Loss of the entire Boc group: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 134.10 fragment would result in the formation of the protonated 3-methoxypropylamine (B165612), observed at m/z 90.06.
Formation of the tert-butyl cation: A peak at m/z 57.07, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is also a common feature in the mass spectra of Boc-protected compounds.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 190.15 | [M+H]⁺ | Protonated molecular ion |
| 134.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 90.06 | [M+H - C₅H₈O₂]⁺ | Loss of isobutylene and CO₂ |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Diffraction Analysis for Solid-State Conformation and Stereochemistry
X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, analysis of related carbamate structures suggests that the carbamate group would be planar. In the solid state, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule, forming chains or dimeric structures. The conformation of the flexible 3-methoxypropyl chain would be influenced by crystal packing forces. Obtaining suitable single crystals would be a prerequisite for this powerful analytical technique.
Computational Chemistry and Theoretical Modeling of Tert Butyl N 3 Methoxypropyl Carbamate
Quantum Chemical Calculations for Energetics and Transition States
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the energetics of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to determine the electronic structure and energy of tert-butyl N-(3-methoxypropyl)carbamate.
These calculations can predict key energetic properties, including the heat of formation and the energies of its frontier molecular orbitals (HOMO and LUMO). Furthermore, by mapping the potential energy surface, researchers can identify and characterize the transition states of reactions involving this carbamate (B1207046). This information is crucial for elucidating reaction mechanisms and predicting reaction rates.
Table 1: Hypothetical Energetic Data from Quantum Chemical Calculations
| Property | Calculated Value (Method) | Significance |
|---|---|---|
| Heat of Formation (ΔHf) | Data not available | Indicates the thermodynamic stability of the molecule. |
| HOMO Energy | Data not available | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Data not available | Relates to the molecule's ability to accept electrons. |
| Energy of Transition State | Data not available | Determines the activation energy and rate of a chemical reaction. |
Note: This table is illustrative of the types of data that would be generated from quantum chemical calculations; specific values for this compound are not currently published.
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility due to its rotatable single bonds. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape.
An MD simulation would reveal the preferred three-dimensional structures (conformers) of the molecule and the energetic barriers between them. This analysis is vital for understanding how the molecule's shape influences its physical properties and biological activity.
Structure-Reactivity Relationships Derived from Theoretical Models
By combining insights from quantum chemical calculations and molecular dynamics simulations, theoretical models can be constructed to establish structure-reactivity relationships. For instance, the calculated distribution of electron density and the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic or nucleophilic attack.
These models can predict how changes to the molecular structure of this compound would affect its reactivity. This predictive power is invaluable in the design of new molecules with tailored properties.
Prediction of Spectroscopic Signatures and Reaction Outcomes
Quantum chemical calculations can also be used to predict various spectroscopic signatures of this compound. For example, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and purity.
Furthermore, computational models can be used to forecast the likely outcomes of chemical reactions. By calculating the relative energies of reactants, products, and transition states, it is possible to predict the feasibility and selectivity of a given transformation.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Signature | Application |
|---|---|---|
| Infrared (IR) Spectroscopy | Data not available | Identification of functional groups (e.g., C=O, N-H, C-O). |
| 1H NMR Spectroscopy | Data not available | Determination of the proton environment and connectivity. |
| 13C NMR Spectroscopy | Data not available | Identification of the carbon skeleton. |
Note: This table illustrates the types of spectroscopic data that can be predicted computationally; specific values for this compound are not available in published literature.
Conclusion and Prospective Research Directions
Synthesis and Application Trends of Boc-Protected Methoxypropyl Carbamates
The synthesis of Boc-protected amines, including methoxypropyl carbamates, is a mature field that continues to see significant innovation. Traditionally, the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk While effective, concerns over the cost and atom economy of such reagents have spurred research into more sustainable and efficient alternatives.
A prominent trend is the move away from hazardous reagents like phosgene (B1210022) and its derivatives, which were historically used for carbamate (B1207046) synthesis. nih.gov Modern approaches increasingly utilize carbon dioxide (CO₂) as a C1 building block, capitalizing on its non-toxic and renewable nature. nih.govnih.gov These methods typically involve the reaction of an amine, CO₂, and an alkyl halide, often accelerated by strong, non-nucleophilic bases or facilitated by deep eutectic solvents. nih.govacs.org
In terms of applications, Boc-protected intermediates are indispensable in pharmaceutical and agrochemical research. They serve as crucial building blocks for creating complex molecules, allowing for the selective modification of other functional groups within a molecule without affecting the protected amine. nih.govnih.gov The methoxypropyl moiety, in particular, can enhance solubility and introduce a flexible linker, properties that are often desirable in bioactive compounds. The primary application trend is their use not as final products, but as key intermediates in the synthesis of a wide range of compounds, from peptide synthesis to the creation of small molecule drugs. nih.govresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Carbamate Formation
| Method | Reagents | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Traditional (Boc₂O) | Amine, Di-tert-butyl dicarbonate, Base | High yield, reliable, mild conditions | Atom economy, cost of reagent | organic-chemistry.org |
| Phosgene-based | Amine, Phosgene/derivatives, Alcohol | Versatile | Highly toxic reagents, harsh conditions | nih.gov |
| CO₂ Fixation | Amine, Carbon Dioxide, Alkyl Halide, Base | Utilizes renewable feedstock, environmentally benign | May require elevated pressure or specific catalysts | nih.govacs.org |
| Direct from Boc-Amine | Boc-protected amine, Alcohol, Base/Catalyst | Bypasses isocyanate intermediates, sustainable | Newer method, substrate scope still being explored | rsc.orgnih.gov |
Opportunities for Novel Methodologies and Derivatizations
The future of carbamate synthesis lies in the development of greener, more efficient, and highly selective methodologies. A significant opportunity exists in the direct transformation of readily available Boc-protected amines into other valuable carbamates, ureas, and thiocarbamates. rsc.orgnih.gov Recent research has demonstrated that by using a simple base like lithium tert-butoxide, Boc-protected amines can react directly with alcohols or amines, eliminating the need for metal catalysts or hazardous reagents. rsc.org This approach leverages the vast library of commercially available Boc-protected amines as starting materials for generating diverse molecular structures.
Another promising frontier is the adoption of continuous flow technologies for carbamate synthesis. Continuous flow reactors offer enhanced safety, faster reaction times, and easier scalability compared to traditional batch processes. nih.govacs.org For instance, the synthesis of carbamates from amines, CO₂, and alkyl halides has been successfully demonstrated in a continuous flow system, significantly reducing reaction times. acs.org Furthermore, selective deprotection methodologies are gaining traction. While the Boc group is typically removed with strong acids, recent studies in continuous flow systems have shown that thermal deprotection can be controlled to selectively remove one Boc group in the presence of another, for example, an aryl N-Boc group over an alkyl N-Boc group, by precise temperature control. acs.org This opens up new avenues for creating complex polyamines with distinct functionalities.
Derivatization strategies are also expanding. The Boc group, traditionally seen only as a protective shield, is now being viewed as a reactive handle. researchgate.net Under strongly basic conditions, the Boc-carbamate can be induced to form an isocyanate intermediate, which can then be trapped by various nucleophiles to create a range of derivatives. researchgate.net This inherent reactivity presents an opportunity to streamline synthetic pathways by combining deprotection and derivatization into a single step.
Table 2: Emerging Methodologies in Carbamate Synthesis
| Methodology | Key Features | Potential Advantages | Citation |
|---|---|---|---|
| Catalyst-Free Direct Conversion | Uses t-BuOLi as a base to convert Boc-amines directly to other carbamates/ureas. | Avoids metal catalysts and toxic reagents; sustainable. | rsc.org |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a flask. | Improved safety, faster reactions, scalability, precise control. | nih.govacs.org |
| Selective Thermal Deprotection | Utilizes heat in a flow reactor to selectively remove specific Boc groups. | Allows for differential protection strategies without multiple orthogonal groups. | acs.org |
| Enzymatic Synthesis | Employs biocatalysts for carbamate formation. | High selectivity, mild reaction conditions, environmentally friendly. | researchgate.net |
Future Impact on Pharmaceutical and Organic Synthesis
The ongoing innovations in the synthesis and manipulation of Boc-protected compounds like tert-butyl N-(3-methoxypropyl)carbamate are poised to have a profound impact on the future of chemical synthesis. The shift towards greener and more sustainable methods, such as those utilizing CO₂ or eliminating metal catalysts, aligns with the broader goals of the chemical industry to reduce its environmental footprint. rsc.orgnih.govbohrium.com This will not only make the production of pharmaceuticals and fine chemicals more eco-friendly but also potentially more cost-effective.
In pharmaceutical development, the ability to rapidly and efficiently synthesize diverse libraries of compounds is paramount for drug discovery. Novel methodologies that allow for the direct derivatization of Boc-protected amines will accelerate this process, enabling medicinal chemists to explore a wider chemical space in search of new therapeutic agents. nih.gov The development of selective deprotection techniques will be particularly impactful in the synthesis of complex natural products and polyfunctional drug candidates, where precise control over reactive sites is essential. acs.org
For organic synthesis in general, these trends point towards a future of more elegant and efficient synthetic strategies. By viewing protecting groups not just as inert shields but as activatable functional handles, chemists can design more convergent and atom-economical routes to complex targets. The continued development of methodologies that are both robust and environmentally benign will ensure that Boc-protected carbamates remain central and enabling tools for innovation across the chemical sciences.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-(3-methoxypropyl)carbamate, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via carbamate coupling reactions. A common method involves reacting tert-butyl chloroformate with 3-methoxypropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is carried out in anhydrous dichloromethane or acetonitrile at 0–5°C to minimize side reactions. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of amine to chloroformate) and slow reagent addition to prevent exothermic side reactions. Post-synthesis, purification via silica gel chromatography or recrystallization (using ethyl acetate/hexane) is recommended .
Q. What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and methoxypropyl chain (δ ~3.3–3.5 ppm for OCH₃).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₀H₂₁NO₃: calc. 204.1596).
- IR Spectroscopy: Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H absorption (~3350 cm⁻¹).
- HPLC: Purity assessment using a C18 column with UV detection at 210–220 nm .
Q. How can researchers mitigate hydrolysis of the tert-butyl carbamate group during reactions?
Answer: The tert-butyl group is acid-labile. To prevent hydrolysis:
- Avoid protic solvents (e.g., water, alcohols) and acidic conditions (pH < 4).
- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).
- For aqueous workups, employ neutral pH buffers and rapid extraction to minimize exposure .
Advanced Research Questions
Q. How can reaction yields be improved in multi-step syntheses involving this compound as an intermediate?
Answer:
- Intermediate Stabilization: Protect reactive groups (e.g., amines) with orthogonal protecting groups (e.g., Fmoc) to prevent cross-reactivity.
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Process Monitoring: Employ in-situ FTIR or TLC (eluent: 30% EtOAc/hexane, Rf ~0.5) to track reaction progress.
- Scale-Up Adjustments: Optimize mixing efficiency and thermal control (e.g., jacketed reactors) for exothermic steps .
Q. What strategies are effective for resolving discrepancies in biological activity data for carbamate derivatives?
Answer:
- Purity Validation: Reanalyze compound purity via HPLC-MS to rule out degradation products.
- Solubility Testing: Ensure consistent solvent systems (e.g., DMSO stocks diluted in PBS) to avoid aggregation.
- Dose-Response Curves: Use standardized assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., rivastigmine for acetylcholinesterase studies).
- Structural Confirmation: Re-examine stereochemistry via X-ray crystallography or chiral HPLC if unexpected activity trends arise .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Model transition states (e.g., Gaussian09 with B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks.
- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents).
- Docking Studies: Predict binding affinities for biological targets (e.g., proteases) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. What are the best practices for handling hygroscopic intermediates during synthesis?
Answer:
- Dry Techniques: Use flame-dried glassware and molecular sieves (3Å) in reaction flasks.
- Low-Moisture Workstations: Perform air-sensitive steps in gloveboxes (O₂ < 1 ppm, H₂O < 10 ppm).
- Lyophilization: For solid intermediates, freeze-dry under high vacuum to remove residual solvents.
- Storage: Keep hygroscopic intermediates under argon in sealed vials with desiccants (e.g., silica gel) .
Methodological Insights from Contradictory Evidence
- vs. 7: While emphasizes tert-butyl chloroformate reactions, highlights alternative pathways using hydroxylamine derivatives. Researchers should compare both routes for cost, scalability, and purity.
- vs. 15: recommends low-temperature synthesis for stability, whereas suggests room-temperature reactions with catalytic DMAP. Pilot studies are advised to determine optimal conditions for specific substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
